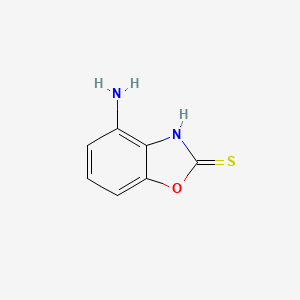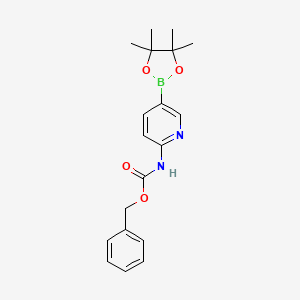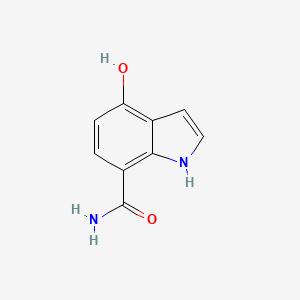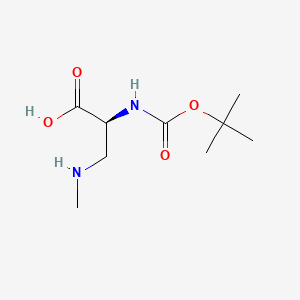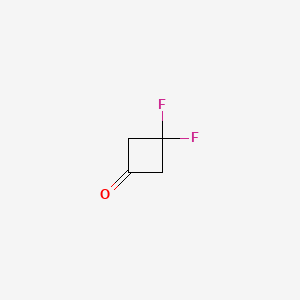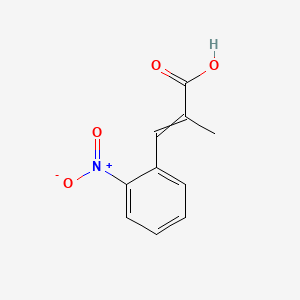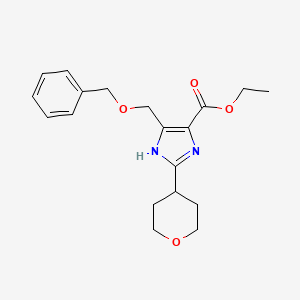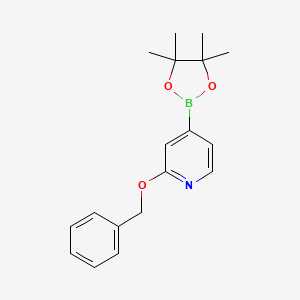
2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (2-BPMP) is a heterocyclic compound that has been studied for its potential applications in a variety of scientific research areas. This compound has been found to have several unique properties that make it attractive for use in laboratory experiments.
科学的研究の応用
Synthesis and Structural Analysis
Research has demonstrated the synthesis of boric acid ester intermediates, highlighting the utility of tetramethyl-dioxaborolan-yl compounds in creating complex molecular structures. These intermediates have been characterized through spectroscopy and X-ray diffraction, providing insight into their molecular structures and potential applications in designing new materials and molecules (Huang et al., 2021).
Advanced Material Development
Tetramethyl-dioxaborolan-yl compounds are used in the development of advanced materials, such as luminescent polymers and coordination polymers. These materials have potential applications in electronics, photonics, and as sensors. For example, the synthesis of coordination polymers with specific ligands demonstrates the versatility of these compounds in forming materials with unique properties (Al-Fayaad et al., 2020).
Catalysis and Organic Synthesis
In the realm of organic synthesis, tetramethyl-dioxaborolan-yl compounds serve as intermediates in catalytic processes, including Suzuki coupling reactions. These reactions are fundamental in creating biologically active compounds, pharmaceuticals, and polymers, indicating the broad applicability of these compounds in synthetic organic chemistry (Bethel et al., 2012).
Analytical Applications
Research also explores the use of tetramethyl-dioxaborolan-yl compounds in developing fluorescent probes for detecting specific chemical substances, such as hydrogen peroxide or benzoyl peroxide. These probes have significant implications in environmental monitoring, explosive detection, and biological research (Tian et al., 2017).
特性
IUPAC Name |
2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-11-20-16(12-15)21-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTVWJSOONXWSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678209 |
Source


|
| Record name | 2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-03-1 |
Source


|
| Record name | 2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

